tBuO-Ethoxyacetic acid
Description
The exact mass of the compound this compound is 176.10485899 g/mol and the complexity rating of the compound is 137. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxy]ethoxy]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O4/c1-8(2,3)12-5-4-11-6-7(9)10/h4-6H2,1-3H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STMKPCRTYBPJHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCOCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Analysis Via Derivatization:to Analyze Tbuo Ethoxyacetic Acid Itself by Gc, a Chemical Derivatization Step is Required to Convert the Non Volatile Carboxylic Acid into a More Volatile Derivative, Typically an Ester E.g., a Methyl Ester .nih.govnih.govthis is Often Achieved by Reacting the Acid with a Reagent Like Diazomethane or an Acidic Methanol Solution. the Resulting Volatile Ester Can then Be Readily Analyzed by Gc Ms, Allowing for Sensitive Quantification and Structural Confirmation.nih.gov
Microscopic and Scattering Techniques for Material Characterization
Dynamic Light Scattering (DLS) for Solution-Phase Aggregation
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles and molecules in a solution. rsc.org For amphiphilic polymers derived from this compound, DLS is essential for studying their self-assembly into micelles or other aggregates in aqueous media. nih.gov The technique works by measuring the time-dependent fluctuations in the intensity of scattered light, which are related to the Brownian motion of the particles. From this, the hydrodynamic radius (Rh) of the aggregates can be determined. nih.gov
Research Findings: In studies of amphiphilic block copolymers, DLS is routinely used to characterize the formation and size of micelles above a critical micelle concentration (CMC). nih.gov For example, a block copolymer with a hydrophobic PtBA block and a hydrophilic poly(acrylic acid) block will self-assemble in water to form micelles with a PtBA core and a hydrophilic corona. DLS measurements can reveal the average hydrodynamic radius of these micelles and the distribution of their sizes. nih.govacs.org The technique is also sensitive to changes in solution conditions, such as pH, temperature, or ionic strength, which can trigger changes in micelle size or lead to larger-scale aggregation. nih.gov
Table 2: DLS Analysis of Polymer Self-Assembly in Aqueous Solution This table illustrates typical DLS results for an amphiphilic block copolymer forming micelles as a function of concentration.
| Concentration (mg/mL) | Hydrodynamic Radius (Rh), nm | Polydispersity (%) |
| 0.001 | N/A (unimers) | - |
| 0.010 (CMC) | 45.2 | 18.5 |
| 0.100 | 46.5 | 15.2 |
| 1.000 | 48.1 | 14.8 |
| CMC: Critical Micelle Concentration |
Transmission Electron Microscopy (TEM) for Morphological Studies
Transmission Electron Microscopy (TEM) is a powerful imaging technique that provides direct visualization of the morphology of nanoscale structures. rsc.org For polymers of this compound, TEM is invaluable for confirming the shape and size of self-assembled aggregates, such as spherical micelles, cylindrical (worm-like) micelles, or vesicles, which are predicted by DLS. mdpi.comnih.gov Samples are typically prepared by drop-casting a dilute polymer solution onto a TEM grid and allowing the solvent to evaporate. nbi.dk Staining agents may be used to enhance contrast between the polymer and the background. rsc.org
Research Findings: Cryo-transmission electron microscopy (cryo-TEM) is a particularly powerful variant of the technique where the sample is flash-frozen in its native, hydrated state, providing a snapshot of the solution-phase structures without artifacts from drying. nbi.dk Studies on various amphiphilic block copolymers have used TEM and cryo-TEM to directly observe the morphology of self-assembled nanostructures. thepattersonlab.com These studies confirm that depending on the block copolymer composition and solution conditions, various morphologies can be achieved. rsc.org For instance, TEM images can clearly distinguish between spherical micelles, which appear as discrete dark spots, and worm-like micelles, which appear as long, flexible threads. rsc.orgnih.gov
Atomic Force Microscopy (AFM) for Surface Topography
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide topographical images of surfaces at the nanometer scale. azom.commdpi.com Unlike electron microscopy, AFM does not require a vacuum and can be performed on samples in air or even in liquid. nih.gov The technique involves scanning a sharp tip over the sample surface and measuring the forces between the tip and the surface to construct a 3D topographical map. aps.org
Research Findings: For polymers related to this compound, AFM is an excellent tool for characterizing the surface of thin films. scispace.com When a solution of a block copolymer is cast onto a substrate, it can self-assemble into well-ordered surface patterns, such as domains of spheres or cylinders. mccrone.com AFM, particularly in tapping mode, can image these surface structures and provide quantitative data on their dimensions and regularity. ntmdt-si.com Phase imaging in AFM can further provide contrast based on local differences in material properties (e.g., hardness, adhesion), helping to distinguish between the different polymer blocks. mccrone.com This is crucial for understanding how these materials organize at interfaces, which is vital for applications in coatings and nanotechnology. azom.com
Mechanistic Investigations of Chemical Transformations Involving Tbuo Ethoxyacetic Acid
Reactivity Profiles of the Carboxylic Acid Functionality
The carboxylic acid group is a versatile functional group capable of undergoing a variety of transformations. Its reactivity is centered around the electrophilic nature of the carbonyl carbon and the acidity of the hydroxyl proton.
Esterification and Transesterification Kinetics
Esterification is a fundamental reaction of carboxylic acids, and in the case of tBuO-Ethoxyacetic acid, it proceeds via nucleophilic acyl substitution. The Fischer esterification, an acid-catalyzed reaction with an alcohol, is a common method for this transformation. libretexts.orgmasterorganicchemistry.com The reaction mechanism involves the protonation of the carbonyl oxygen by a strong acid, which enhances the electrophilicity of the carbonyl carbon. libretexts.orglibretexts.org This is followed by a nucleophilic attack from the alcohol, leading to a tetrahedral intermediate. libretexts.orgsketchy.com Subsequent elimination of a water molecule yields the ester. libretexts.org All steps in this process are reversible, with an equilibrium constant often close to 1. libretexts.org To drive the reaction towards the product side, an excess of the alcohol is typically used, or water is removed as it forms. masterorganicchemistry.comlibretexts.org
Transesterification, the conversion of one ester to another, is also a relevant transformation. The kinetics of transesterification reactions are influenced by factors such as temperature, catalyst type, and the molar ratio of reactants. matec-conferences.orgresearchgate.net For instance, in biodiesel production, a related process, the activation energy for transesterification can range from 33.6 to 84 kJ/mol. mdpi.com
Table 1: Factors Influencing Esterification and Transesterification Kinetics
| Factor | Effect on Reaction Rate | Typical Conditions |
|---|---|---|
| Temperature | Increases rate constants. nih.gov | Varies, e.g., 45-65°C in some studies. nih.gov |
| Catalyst | Acid or base catalysts are typically required. matec-conferences.org | H2SO4, KOH, NaOH are common. matec-conferences.orgresearchgate.net |
| Reactant Molar Ratio | Excess alcohol shifts equilibrium towards products. masterorganicchemistry.com | e.g., 6:1 methanol (B129727) to oil ratio. nih.gov |
Amidation and Peptide Coupling Mechanism Elucidation
The direct reaction of a carboxylic acid with an amine to form an amide is often challenging because amines, being basic, can deprotonate the carboxylic acid to form an unreactive carboxylate anion. libretexts.orgkhanacademy.org To overcome this, activating agents are necessary. sketchy.com Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are commonly employed. jpt.comwikipedia.org These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the amine. wikipedia.org
In the context of peptide synthesis, where this compound could potentially be used as a building block, this activation is crucial. wikipedia.org Peptide coupling is the formation of a peptide bond between two amino acids, a process that is a cornerstone of protein chemistry. jpt.com Various coupling reagents, including phosphonium (B103445) salts (like BOP and PyBOP) and uronium salts (like HATU and TBTU), have been developed to facilitate this reaction with high efficiency and minimal side reactions. jpt.combachem.com The mechanism of peptide bond formation is a nucleophilic substitution reaction where the amino group of one amino acid attacks the activated carboxyl group of another. jpt.comresearchgate.net
Acid-Catalyzed Reactions and Protonation Studies
The reactivity of the carboxylic acid group in this compound is significantly enhanced in the presence of a strong acid catalyst. libretexts.org Protonation of the carbonyl oxygen makes the carbonyl carbon a much better electrophile, facilitating reactions like esterification. libretexts.orglibretexts.org
Protonation studies of carboxylic acids reveal important information about their acid-base properties. Using techniques like potentiometry, researchers can determine protonation constants in various media and at different temperatures. acs.org Such studies show that the protonation state of a carboxylic acid can be influenced by the surrounding medium. acs.org Furthermore, spectroscopic methods have been used to investigate the protonation sites in molecules containing both carboxylic acid and other functional groups. For instance, in aminobenzoic acids, protonation can occur at either the amine or the carboxylic acid site, depending on the isomer and conditions. nih.gov In the gas phase, some studies have shown that the carboxylic acid group can be the favored site of protonation. nih.gov
Transformations and Stability of the tert-Butoxy (B1229062) Ether Linkage
The ether linkages in this compound, particularly the tert-butoxy group, have distinct stability profiles and undergo specific transformations under certain conditions. Ethers are generally stable compounds but can be cleaved under acidic or basic conditions. numberanalytics.com
Cleavage Mechanisms under Acidic and Basic Conditions
The cleavage of ethers by strong acids is a general reaction for this class of compounds. libretexts.orglibretexts.org Strong acids like HBr and HI are effective, while HCl is generally not. libretexts.orglibretexts.org The mechanism of acidic ether cleavage can proceed via either an SN1 or SN2 pathway, depending on the structure of the ether. libretexts.orgwikipedia.org
For this compound, the tert-butoxy group is a tertiary ether. Ethers with tertiary alkyl groups typically cleave through an SN1 mechanism. libretexts.orglibretexts.orglibretexts.org This is because the tertiary carbocation that forms as an intermediate is relatively stable. wikipedia.org The reaction is initiated by the protonation of the ether oxygen. wikipedia.org The resulting oxonium ion then decomposes to form an alcohol and the stable tert-butyl cation. wikipedia.org This cation is then attacked by a nucleophile, such as a halide ion. wikipedia.org These reactions are often fast and can occur at moderate temperatures. libretexts.orglibretexts.org For example, tert-butyl ethers can react via an E1 mechanism with trifluoroacetic acid at 0 °C. libretexts.orglibretexts.org
Cleavage of ethers under basic conditions is less common but can occur, especially with cyclic ethers or with the use of very strong bases like organolithium compounds. wikipedia.org
Influence of Steric and Electronic Effects on Reactivity
The reactivity of the ether linkages in this compound is influenced by both steric and electronic effects. numberanalytics.com Steric hindrance around the ether oxygen can affect its reactivity towards nucleophilic attack. numberanalytics.com The bulky tert-butyl group in this compound would be expected to have a significant steric impact.
Electronic effects also play a crucial role. numberanalytics.com Electron-donating or electron-withdrawing groups attached to the ether can influence the basicity of the ether oxygen and its reactivity. numberanalytics.comnumberanalytics.com For instance, electron-withdrawing groups can decrease the basicity of the ether oxygen, making it less reactive towards acids. numberanalytics.com In the context of nucleophilic substitution reactions on aromatic ethers, both steric and electronic effects have been shown to significantly impact reaction rates and mechanisms. rsc.org
Table 2: Summary of Functional Groups and Their Reactivity in this compound
| Functional Group | Key Reactions | Mechanistic Notes |
|---|---|---|
| Carboxylic Acid | Esterification, Amidation | Acid catalysis enhances reactivity; activation needed for amidation. libretexts.orgjpt.com |
| tert-Butoxy Ether | Acid-catalyzed cleavage | Proceeds via a stable tertiary carbocation (SN1 mechanism). libretexts.orgwikipedia.org |
| Ethoxy Ether | Acid-catalyzed cleavage | Likely proceeds via an SN2 mechanism at the less hindered site. libretexts.orglibretexts.org |
Reaction Pathway Delineation and Transition State Analysis
The elucidation of a reaction mechanism is a cornerstone of chemical research, providing fundamental insights into how reactants are converted into products. For a compound like this compound, which contains both an ether and a carboxylic acid functional group, several reaction pathways, such as esterification or ether cleavage, could be envisaged depending on the reaction conditions. Delineating the precise sequence of elementary steps and identifying the associated transition states are critical to understanding and controlling these transformations.
Theoretical and computational chemistry would likely play a pivotal role in mapping the potential energy surface of reactions involving this compound. Techniques such as Density Functional Theory (DFT) are commonly employed to calculate the geometries and energies of reactants, products, intermediates, and transition states. This allows for the construction of a detailed reaction profile, highlighting the most energetically favorable pathway.
Spectroscopic Monitoring of Reaction Progress
Real-time monitoring of a chemical reaction is essential for understanding its kinetics and detecting the presence of transient intermediates. Various spectroscopic techniques can be employed for this purpose, each providing unique information about the species present in the reaction mixture.
For transformations involving this compound, a combination of spectroscopic methods would be ideal. For instance, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) could track the disappearance of starting materials and the appearance of products by monitoring the chemical shifts and integration of specific peaks. In-situ or rapid-injection NMR experiments could potentially identify short-lived intermediates.
Infrared (IR) spectroscopy is another powerful tool, particularly for observing changes in functional groups. The characteristic carbonyl stretch of the carboxylic acid in this compound (around 1700-1760 cm⁻¹) and the C-O stretches of the ether and ester groups would be key regions of the spectrum to monitor during a reaction. The progress of an esterification reaction, for example, could be followed by observing the decrease in the broad O-H stretch of the carboxylic acid and the appearance of a new C=O stretch corresponding to the ester product.
UV-Vis spectroscopy , while less structurally informative than NMR or IR, can be highly effective for kinetic studies if any of the reactants, intermediates, or products possess a suitable chromophore. Changes in absorbance at a specific wavelength over time can be used to determine reaction rates and orders.
A hypothetical dataset for the spectroscopic monitoring of a reaction could be presented as follows:
Table 1: Hypothetical Spectroscopic Data for a Transformation of this compound
| Time (min) | ¹H NMR Signal (ppm) - Integral | IR Absorption (cm⁻¹) - Intensity |
| 0 | 4.15 (s, 2H, -OCH₂COOH) - 2.00 | 1740 (s, C=O) - Strong |
| 10 | 4.15 (s, 2H) - 1.50; 4.25 (q, 2H, new) - 0.50 | 1740 (s) - Medium; 1735 (s, new) - Weak |
| 30 | 4.15 (s, 2H) - 0.50; 4.25 (q, 2H) - 1.50 | 1740 (s) - Weak; 1735 (s) - Medium |
| 60 | 4.15 (s, 2H) - 0.10; 4.25 (q, 2H) - 1.90 | 1740 (s) - Very Weak; 1735 (s) - Strong |
This table is for illustrative purposes only and is not based on experimental data.
Isotopic Labeling Studies for Mechanistic Validation
Isotopic labeling is a powerful and definitive technique for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. By replacing an atom with one of its heavier, stable isotopes (e.g., ²H for ¹H, ¹³C for ¹²C, or ¹⁸O for ¹⁶O), chemists can gain unambiguous evidence for bond-making and bond-breaking events.
In the context of this compound, several isotopic labeling experiments could be designed to probe potential mechanisms. For example, to investigate the mechanism of acid-catalyzed esterification with an alcohol (R-OH), one could use ¹⁸O-labeled alcohol (R-¹⁸OH). After the reaction, the position of the ¹⁸O label in the product ester and the water by-product, as determined by mass spectrometry, would reveal whether the alcohol's oxygen atom attacks the carbonyl carbon (as is typical for Fischer esterification) or if another mechanism is at play.
Table 2: Potential Isotopic Labeling Strategies for this compound
| Labeled Reactant | Isotope | Reaction Type | Information Gained |
| This compound | ¹⁸O in C=O | Esterification | Confirms the origin of the carbonyl oxygen in the ester product. |
| This compound | ²H on α-carbon | Enolization/Condensation | Determines if the α-proton is removed during the reaction. |
| Reactant alcohol | ¹⁸O in -OH | Esterification | Traces the fate of the alcohol's oxygen atom. |
This table outlines hypothetical experiments and is not based on published research.
The kinetic isotope effect (KIE) is another valuable piece of information that can be gleaned from isotopic labeling. By comparing the rate of a reaction with a labeled reactant to the rate with an unlabeled reactant, one can determine if the labeled position is involved in the rate-determining step of the reaction. A significant KIE (kH/kD > 1 for deuterium (B1214612) labeling) would imply that the C-H bond at the labeled position is broken in the slowest step of the mechanism.
Applications of Tbuo Ethoxyacetic Acid in Advanced Organic and Supramolecular Synthesis
Role as a Key Intermediate in Complex Molecular Architectures
2-(2-(tert-Butoxy)ethoxy)acetic acid, often abbreviated as tBuO-Ethoxyacetic acid, is a valuable bifunctional molecule that serves as a cornerstone in the construction of sophisticated molecular structures. Its unique composition, featuring a protected carboxylic acid (tert-butoxy group) and a terminal carboxylic acid, allows for controlled, sequential reactions. broadpharm.com The ethoxy moiety provides a hydrophilic and flexible spacer, a feature highly sought after in the design of bioactive molecules and functional materials.
The utility of this compound derivatives is prominently highlighted in the synthesis of modern peptide-based therapeutics. nih.govnih.gov A significant example is its role in constructing the side chain of Semaglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist used in the management of type 2 diabetes. medchemexpress.comsinopeg.com
The Semaglutide molecule is modified at the Lys26 position with a complex side chain that includes a C-18 fatty diacid and a hydrophilic spacer composed of two 8-amino-3,6-dioxaoctanoic acid (AEEA) units. sinopeg.comsinopeg.com The synthesis of this specific spacer relies on building blocks derived from ethoxyacetic acid. The tert-butoxy (B1229062) (tBuO) group serves as a protecting group for one of the carboxylic acid functions, enabling the stepwise assembly of the AEEA linker and its subsequent conjugation to glutamic acid and the fatty acid component. google.com This elaborate side chain is crucial for the drug's extended half-life, as the AEEA-AEEA unit enhances binding to serum albumin. sinopeg.com The purity and structure of this intermediate, tBuO-Ste-Glu(AEEA-AEEA-OH)-OtBu, are critical as they directly impact the efficacy and safety of the final active pharmaceutical ingredient. sinopeg.com
Table 1: Key Intermediates in Semaglutide Side Chain Synthesis
| Compound Name | CAS Number | Role |
| tBuO-Ste-Glu(AEEA-AEEA-OH)-OtBu | 1118767-16-0 | Core intermediate for the Semaglutide side chain. medchemexpress.comsinopeg.com |
| Fmoc-AEEA-OH | 166101-45-1 | Protected AEEA building block for linker assembly. google.com |
| (4S)-4-amino-5-tert-butoxy-5-oxopentanoic acid | 75544-33-3 | Protected glutamic acid for conjugation. google.com |
| tert-butyl 18-oxo-18-oxooctadecanoate | Not specified | Activated C-18 fatty diacid component. google.com |
Bioconjugation is the chemical strategy of linking two or more molecules, where at least one is a biomolecule, to create a new construct with combined or enhanced properties. thermofisher.cn In this field, linkers and crosslinkers are essential tools, and this compound derivatives serve as fundamental building blocks for creating these connectors. fluorochem.co.uklumiprobe.com The ethoxyacetic acid structure is essentially a short, hydrophilic polyethylene (B3416737) glycol (PEG) motif. broadpharm.com
This characteristic is particularly valuable in the design of Proteolysis Targeting Chimeras (PROTACs). nih.gov PROTACs are heterobifunctional molecules that consist of two ligands—one binding to a target protein of interest and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker. enamine.net The linker is not merely a spacer; its length, composition, and flexibility are critical for the formation of a stable and productive ternary complex (E3 ligase-PROTAC-target protein), which leads to the degradation of the target protein. nih.gov
PEG-like linkers derived from ethoxyacetic acid building blocks are frequently used because their hydrophilicity can improve the solubility and cell permeability of the resulting PROTAC molecule. The modular nature of this compound allows for the systematic synthesis of linkers with varying lengths, enabling the optimization of PROTAC potency and selectivity. enamine.nettocris.com
The concept of a molecular scaffold involves a core structure upon which various functional groups can be systematically attached to create a library of compounds for drug discovery. mdpi.com this compound and its derivatives are integrated into such scaffolds to impart specific physicochemical properties. Its primary role is to serve as a flexible, hydrophilic spacer arm connecting different functional moieties within a larger molecule. mdpi.com
In the development of peptide-drug conjugates (PDCs), for instance, a linker is required to attach a cytotoxic small molecule to a targeting peptide. mdpi.com The inclusion of an ethoxyacetic acid-based linker can enhance the aqueous solubility of the entire conjugate, which is often a challenge for hydrophobic drug molecules. Furthermore, the linker can influence the release of the drug at the target site. Lysine and glutamic acid are common amino acid hubs for attaching such linkers in complex molecular architectures. mdpi.com The defined structure and chemical handles of this compound make it an ideal component for creating these precisely engineered therapeutic agents.
Contribution to Polymer Chemistry and Material Science
The applications of this compound extend beyond discrete molecular synthesis into the realm of polymer chemistry, where it contributes to the creation of functional materials with tailored properties.
This compound can be viewed as a functional monomer precursor. nih.gov In polymer science, a functional monomer is a building block that carries a specific chemical group, which is retained in the final polymer, imparting it with desired properties. google.com The hydrophilic ethoxy segment and the protected carboxylic acid group of this compound make it a candidate for creating functionalized polymers. mdpi.com
After deprotection of the tert-butyl group, the resulting carboxylic acid can participate in step-growth polymerization reactions to form polyesters with hydrophilic backbones. rsc.org Alternatively, it can be grafted onto existing polymer chains to create amphiphilic copolymers. These polymers, containing both hydrophobic backbones and hydrophilic side chains derived from ethoxyacetic acid, can self-assemble in aqueous environments to form micelles or other nanostructures, which have applications in drug delivery and material science. mdpi.com
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide and protein chemistry, relying on the use of a polymeric resin support. csic.esresearchgate.net The properties of this resin are critical for synthesis efficiency. Derivatives of ethoxyacetic acid, such as Fmoc-AEEA, are used to synthesize specialized resins with enhanced properties. google.comgoogle.com
Specifically, these hydrophilic linkers are used to create polystyrene-polyethylene glycol-like (PPL) resins. google.com These "designer resins" exhibit excellent swelling characteristics in a wide range of solvents used during SPPS. google.comgoogle.com Good swelling is essential as it makes the reactive sites on the polymer more accessible, leading to higher reaction yields and the synthesis of purer products. By varying the content of the PEG-like linker, the physicochemical properties and the loading capacity of the resin can be optimized for specific synthetic challenges. google.com The use of these advanced supports is particularly beneficial in the Fmoc/tBu solid-phase synthesis strategy, which is widely employed for producing peptides for research and industrial applications. seplite.comnih.govpeptide.com
Development of Hybrid Materials and Nanostructures
The strategic design and synthesis of advanced materials are pivotal for technological progress across various scientific disciplines. In this context, this compound, a bifunctional molecule featuring both a carboxylic acid and a sterically demanding tert-butoxy group, presents as a valuable building block in the development of sophisticated hybrid materials and nanostructures. While direct literature detailing the applications of this compound in this domain is specific, its structural motifs suggest a significant potential, which can be understood through the examination of analogous systems and foundational principles of surface chemistry and molecular self-assembly.
The carboxylic acid moiety of this compound provides a versatile anchor for the functionalization of various surfaces, particularly those of inorganic nanoparticles. This surface modification is a critical step in the creation of organic-inorganic hybrid materials, which synergistically combine the properties of both components. The carboxyl group can covalently bind to or physically adsorb onto the surface of nanoparticles, such as silica (B1680970) or metal oxides, thereby altering their surface chemistry. This functionalization enhances the dispersion and stability of the nanoparticles in solution by introducing hydrophilicity and preventing agglomeration. Furthermore, the carboxylic acid group serves as a reactive handle for the subsequent attachment of other organic or biological molecules, enabling the construction of multifunctional nanostructures.
Conversely, the tert-butoxy group, with its significant steric bulk, plays a crucial role in modulating intermolecular interactions and directing the self-assembly of molecules on a surface. This steric hindrance can prevent dense packing, leading to the formation of well-defined, ordered structures with controlled spacing between adjacent molecules. In the context of self-assembled monolayers (SAMs) on planar substrates or the polymer brushes grafted onto nanoparticles, the tert-butoxy group can influence the orientation and conformation of the assembled molecules, thereby dictating the surface properties of the resulting material.
A compelling example that illustrates the synergistic effect of carboxylic acid and tert-butyl functionalities in the creation of advanced nanostructures is the development of carboxyl-functionalized poly(methacrylic acid 2-(tert-butylamino)ethyl ester)-coated mesoporous silica nanoparticles (MSNPs-PMATBAE-COOH). In this system, a polymer bearing both of these key functional groups is grafted onto mesoporous silica nanoparticles.
The synthesis of these hybrid nanostructures involves the surface-initiated atom-transfer radical polymerization (SI-ATRP) of a monomer containing a tert-butyl group, followed by a reaction with succinic anhydride (B1165640) to introduce carboxylic acid functionalities. The resulting core-brush morphology, with a silica core and a polymer brush shell, creates a high density of functional groups on the nanoparticle surface. This significantly enhances their capacity for applications such as the adsorption of hazardous dyes from wastewater. The anionic polymer brushes, rich in carboxylic acid groups, can efficiently adsorb cationic dyes like methylene (B1212753) blue (MB) and tetraethylrhodamine (TER).
The research findings for these functionalized nanoparticles highlight their efficacy as adsorbent materials. The abundance of adsorptive polymer brushes, combined with the small size of the nanoparticles, leads to a high adsorption capacity and a fast adsorption rate.
Table 1: Physicochemical Properties of Functionalized Mesoporous Silica Nanoparticles
| Parameter | Unfunctionalized MSNPs | MSNPs-PMATBAE-COOH |
| Hydrodynamic Diameter (nm) | ~150 | ~250 |
| Zeta Potential (mV) at pH 7 | -25 | -45 |
| Surface Functionality | Silanol groups | Carboxylic acid and tert-butyl groups |
Note: The data in this table is representative and compiled from typical values reported for similar nanoparticle systems.
Table 2: Adsorption Capacity of MSNPs-PMATBAE-COOH for Different Dyes
| Dye | Maximum Adsorption Capacity (mg g⁻¹) | Optimal pH for Adsorption |
| Methylene Blue (MB) | 263.4 | 3 |
| Tetraethylrhodamine (TER) | 212.9 | 3 |
This data is derived from a study on carboxyl-functionalized polymer-coated mesoporous silica nanoparticles. researchgate.net
The development of such hybrid materials underscores the potential of bifunctional molecules like this compound. The carboxylic acid group facilitates robust surface anchoring and provides sites for further chemical modification, while the tert-butoxy group can be exploited to control the spatial arrangement of the functional components. This dual functionality is instrumental in designing nanostructures with tailored properties for a wide range of applications, from environmental remediation to advanced sensing and catalysis. The principles demonstrated by the MSNPs-PMATBAE-COOH system provide a strong foundation for the prospective use of this compound in the rational design and synthesis of next-generation hybrid materials and nanostructures.
Advanced Analytical Methodologies for Research and Characterization of Tbuo Ethoxyacetic Acid
Spectroscopic Techniques for Structural Confirmation and Purity Assessment
Spectroscopic methods are indispensable for the detailed molecular characterization of tBuO-Ethoxyacetic acid. They probe the interactions of molecules with electromagnetic radiation, yielding data that reveals the compound's structural framework and functional groups.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
¹H NMR Spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the protons of the tert-butyl group, the two methylene (B1212753) groups of the ethoxy chain, the methylene group adjacent to the carboxylic acid, and the acidic proton.
¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each chemically unique carbon atom in the molecule gives a distinct signal, allowing for the confirmation of the total number of carbon atoms and their functionalization (e.g., alkyl, ether-linked, carbonyl).
2D NMR Techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity. COSY identifies protons that are coupled to each other (typically on adjacent carbons), while HSQC correlates each proton signal with its directly attached carbon signal, confirming the ¹H and ¹³C assignments.
Predicted NMR Data for this compound
The following table presents the predicted chemical shifts (δ) for this compound based on standard values for its constituent functional groups. Actual experimental values may vary slightly depending on the solvent and other conditions.
| Assignment | ¹H NMR Prediction | ¹³C NMR Prediction |
| (CH₃)₃ C-O- | ~1.2 ppm (singlet, 9H) | ~28 ppm |
| (CH₃)₃C -O- | - | ~75 ppm |
| -O-CH₂ -CH₂-O- | ~3.6 ppm (triplet, 2H) | ~71 ppm |
| -O-CH₂-CH₂ -O- | ~3.7 ppm (triplet, 2H) | ~69 ppm |
| -O-CH₂ -COOH | ~4.1 ppm (singlet, 2H) | ~67 ppm |
| -CH₂-COOH | ~11-12 ppm (broad singlet, 1H) | ~173 ppm |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. It measures the mass-to-charge ratio (m/z) of ions to four or five decimal places, allowing for the calculation of a unique molecular formula.
For this compound (C₁₀H₂₀O₄), the theoretical exact mass can be calculated and compared to the experimental value to confirm its elemental composition. HRMS also provides information about the molecule's structure through analysis of its fragmentation patterns. When the molecule is ionized in the mass spectrometer, it breaks apart into smaller, characteristic fragments. Identifying these fragments helps to piece together the original structure.
Expected Fragmentation Pattern: The fragmentation of this compound would likely proceed through several key pathways, including:
Loss of the tert-butyl group: Cleavage of the C-O bond can result in the loss of a tert-butyl radical or cation, leading to a significant fragment.
Alpha-cleavage: Bonds adjacent to the ether oxygen atoms are prone to breaking. whitman.edu
Loss of the carboxyl group: The molecule can lose the -COOH group (45 Da) or water (18 Da) from the carboxylic acid moiety. libretexts.org
McLafferty rearrangement: This characteristic rearrangement for carboxylic acids can also occur, though it is more common in longer-chain acids. docbrown.info
Predicted HRMS Fragments for this compound
This table outlines the predicted exact masses for the molecular ion and key fragments of this compound.
| Ion/Fragment | Formula | Predicted Exact Mass (m/z) | Description |
| [M]+ | [C₁₀H₂₀O₄]⁺ | 204.1362 | Molecular Ion |
| [M - CH₃]+ | [C₉H₁₇O₄]⁺ | 189.1127 | Loss of a methyl radical |
| [M - C₄H₉]+ | [C₆H₁₁O₄]⁺ | 147.0657 | Loss of the tert-butyl group |
| [M - COOH]+ | [C₉H₁₉O₂]⁺ | 159.1436 | Loss of the carboxyl group |
| [C₄H₉]⁺ | [C₄H₉]⁺ | 57.0704 | tert-butyl cation |
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules. thermofisher.com These vibrations are characteristic of specific chemical bonds and functional groups, making these methods excellent for identifying the types of functional groups present in a molecule. masterorganicchemistry.comfsu.edu
For this compound, key functional groups include the carboxylic acid, the ether linkages, and the alkyl groups.
FTIR Spectroscopy: Involves passing infrared radiation through a sample and measuring the wavelengths at which the radiation is absorbed. thermofisher.com It is particularly sensitive to polar bonds.
Raman Spectroscopy: Involves illuminating a sample with a monochromatic laser and analyzing the scattered light. It is highly effective for analyzing non-polar bonds and aqueous samples. thermofisher.com
Characteristic Vibrational Frequencies for this compound
The table below lists the expected absorption/scattering bands for the primary functional groups in this compound.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity |
| Carboxylic Acid | O-H stretch | 3300 - 2500 | Broad, Strong (FTIR) |
| Alkyl Groups | C-H stretch | 2980 - 2850 | Strong (FTIR/Raman) |
| Carbonyl | C=O stretch | 1720 - 1700 | Very Strong (FTIR) |
| Alkyl Groups | C-H bend | 1470 - 1365 | Medium (FTIR) |
| Ether | C-O stretch | 1150 - 1085 | Strong (FTIR) |
Chromatographic Methods for Separation, Isolation, and Quantification
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the analysis of this compound, chromatographic methods are vital for isolating the compound from reaction mixtures, separating it from impurities, and performing precise quantitative measurements.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds. This compound, being a polar carboxylic acid, is well-suited for analysis by reverse-phase HPLC. sielc.com
Method Development: A typical method would involve a C18 stationary phase column, which is non-polar. The mobile phase would consist of a mixture of water and an organic solvent like acetonitrile, with an acidic modifier (e.g., formic acid or phosphoric acid) to ensure the carboxylic acid remains in its protonated form for consistent retention and good peak shape. sielc.comsielc.com Detection is commonly achieved using a UV detector.
Method Validation: Once developed, the HPLC method must be validated to ensure its reliability. Validation demonstrates that the method is suitable for its intended purpose and involves testing parameters such as linearity, accuracy, precision, specificity, and limits of detection and quantification.
Example HPLC Method Validation Parameters
This table illustrates typical results from an HPLC method validation for the quantification of an organic acid.
| Parameter | Specification | Example Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.7% |
| Precision (% RSD) | ≤ 2.0% | 0.8% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10 | 0.3 µg/mL |
Gas Chromatography (GC) for Volatile Species Analysis
Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. wpmucdn.com While this compound itself is not sufficiently volatile for direct GC analysis due to its carboxylic acid group, GC is an essential tool for two key applications related to it.
Computational and Theoretical Studies on Tbuo Ethoxyacetic Acid
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. rsc.orgmdpi.com By solving Newton's equations of motion for a collection of atoms, MD simulations can provide a detailed picture of the conformational landscape of a molecule like tBuO-Ethoxyacetic acid.
The conformational flexibility of this compound arises from the rotation around several single bonds, including the C-C and C-O bonds of the ethoxyacetic acid backbone and the bonds within the tert-butoxy (B1229062) group. The presence of the bulky tert-butyl group can significantly influence the preferred conformations by introducing steric hindrance. researchgate.net Conformational analysis aims to identify the low-energy arrangements of the atoms, as these are the most populated and chemically relevant structures.
In a typical MD simulation of this compound, the molecule would be placed in a simulation box, often with a solvent like water to mimic experimental conditions. nih.gov The interactions between atoms are described by a force field, which is a set of parameters that define the potential energy of the system as a function of the atomic coordinates. By simulating the system for a sufficient length of time (nanoseconds to microseconds), a trajectory of the atomic positions is generated. Analysis of this trajectory can reveal the most stable conformers, the energy barriers between them, and the dynamics of their interconversion. For instance, studies on similar molecules like acetic acid have explored the syn-anti conformational equilibrium of the carboxyl group and how it is influenced by the solvent. nih.gov
| Dihedral Angle | Description | Expected Dominant Conformer(s) |
| O=C-O-H | Carboxylic acid group orientation | Typically syn or anti, influenced by intramolecular hydrogen bonding and solvent interactions. |
| C-O-C-C | Ether linkage backbone | gauche and anti conformations, with the bulky t-butyl group influencing preference. |
| O-C-C(O)-OH | Acetic acid backbone | Rotational isomers will be explored to identify low-energy states. |
This is an interactive data table based on expected conformational features.
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations, based on solving the Schrödinger equation, provide a more detailed understanding of the electronic structure and energetics of a molecule. lsu.edunorthwestern.eduarxiv.org These methods are crucial for predicting spectroscopic properties and chemical reactivity.
Computational methods can accurately predict spectroscopic data, which is invaluable for identifying and characterizing molecules.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted using methods like Density Functional Theory (DFT) in conjunction with the Gauge-Including Atomic Orbital (GIAO) method. nih.govresearchgate.netnih.govuncw.edu The process involves optimizing the geometry of the molecule and then calculating the magnetic shielding tensors for each nucleus. These shielding tensors are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). researchgate.netyoutube.com For this compound, such calculations would predict the 1H and 13C chemical shifts, aiding in the interpretation of experimental spectra. The predicted shifts are sensitive to the conformation of the molecule, so it is often necessary to calculate them for several low-energy conformers and average them based on their Boltzmann populations. uncw.edu
| Atom | Predicted 1H Chemical Shift (ppm, illustrative) | Predicted 13C Chemical Shift (ppm, illustrative) |
| Carboxyl H | 10-12 | - |
| Methylene (B1212753) (adjacent to COOH) | 4.0-4.2 | 65-70 |
| Methylene (adjacent to ether O) | 3.5-3.7 | 68-72 |
| tert-Butyl H | 1.2-1.4 | - |
| tert-Butyl C (quaternary) | - | 75-80 |
| tert-Butyl C (methyl) | - | 28-30 |
This is an interactive data table with illustrative predicted NMR chemical shifts for this compound.
IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. msu.edulibretexts.orglibretexts.org Quantum chemical calculations can predict the vibrational frequencies and their corresponding intensities. github.io This is typically done by calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). Diagonalizing this matrix yields the vibrational normal modes and their frequencies. github.io For this compound, these calculations would predict characteristic peaks for the O-H stretch of the carboxylic acid (typically broad, around 2500-3300 cm-1), the C=O stretch (around 1705-1720 cm-1), and the C-O stretches of the ether and ester groups (in the 1000-1300 cm-1 region). msu.edumsu.edu
The acidity of this compound, represented by its pKa value, can be predicted computationally. researchgate.netnih.gov This is often achieved by calculating the Gibbs free energy change for the deprotonation reaction in solution. A common approach involves using a thermodynamic cycle that separates the free energy change in solution into gas-phase energies and solvation free energies. acs.orgacs.org
The gas-phase energies of the acid and its conjugate base are calculated at a high level of theory, while the solvation energies are estimated using a continuum solvation model like the Polarizable Continuum Model (PCM). The accuracy of the predicted pKa values can be improved by using explicit solvent molecules in the calculation or by employing isodesmic reactions with known reference acids. nih.govacs.org The electron-donating nature of the tert-butoxy group is expected to make this compound slightly less acidic than ethoxyacetic acid.
| Method | Key Principles | Typical Accuracy for pKa Prediction |
| Thermodynamic Cycle with Continuum Solvation | Calculates gas-phase deprotonation energy and adds solvation free energies of all species. acs.org | 0.5 - 1.0 pKa units |
| Isodesmic Reaction Method | Calculates the energy change for a reaction with a similar, well-characterized acid to cancel systematic errors. researchgate.netacs.org | Can achieve higher accuracy, < 0.5 pKa units. |
| QM/MM Simulations | Treats the solute with quantum mechanics and the solvent with molecular mechanics for a more explicit representation of solvation. nih.gov | Can be very accurate but is computationally expensive. |
This is an interactive data table summarizing common methods for pKa prediction.
Mechanistic Investigations using Computational Approaches
Computational chemistry is a powerful tool for elucidating reaction mechanisms, providing insights into the transition states and reaction pathways that are often difficult to study experimentally. rsc.orgresearchgate.net
For a given reaction of this compound, such as its esterification or decomposition, computational methods can be used to locate the transition state (TS) structure. byjus.commasterorganicchemistry.commasterorganicchemistry.comchemguide.co.ukyoutube.com The TS is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. lsu.edu Various algorithms exist to find these structures. Once the reactant, product, and transition state geometries are optimized, the reaction pathway can be mapped by calculating the Intrinsic Reaction Coordinate (IRC), which is the minimum energy path connecting them. smu.edu This provides a detailed picture of the geometric and electronic structure changes that occur as the reaction progresses. For example, a study on the decomposition of related alkoxyacetic acids identified transition states for various reaction channels, allowing for a comparison of their relative energy barriers. acs.org
If a reaction involving this compound is catalyzed, computational modeling can be used to understand the role of the catalyst. scispace.commdpi.comtue.nl This involves building a model of the catalyst-substrate complex and exploring how the catalyst stabilizes the transition state or alters the reaction pathway. For instance, in an acid-catalyzed esterification, the model would include the protonation of the carbonyl oxygen of this compound and the subsequent nucleophilic attack by an alcohol. masterorganicchemistry.com By calculating the energies of the intermediates and transition states in the presence and absence of the catalyst, the catalytic effect can be quantified. For enzymatic reactions, methods like quantum mechanics/molecular mechanics (QM/MM) can be employed, where the active site is treated with a high level of quantum theory and the rest of the enzyme is treated with a more computationally efficient molecular mechanics force field. nih.gov
Structure-Property Relationship Studies and Design of Novel Analogues
The exploration of this compound's structure-property relationships is fundamental to understanding its chemical behavior and potential applications. Computational studies are pivotal in elucidating how modifications to its molecular structure can influence its physicochemical and potential biological activities. These investigations enable the rational design of novel analogues with tailored properties.
Quantum mechanical methods can be employed to analyze the electronic properties of this compound. ajpchem.org Parameters such as the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and the HOMO-LUMO gap are calculated to predict the molecule's reactivity and stability. ajpchem.org For instance, the tert-butoxy group, being an electron-donating group, is expected to influence the electron density distribution across the molecule, thereby affecting its ionization potential and electron affinity.
The design of novel analogues of this compound can be guided by these computational insights. By systematically varying the substituents, researchers can aim to optimize specific properties. For example, introducing electron-withdrawing groups on the ethoxy chain could modulate the acidity of the carboxylic acid. The tert-butyl group could be replaced with other bulky or linear alkyl groups to probe the effects of steric hindrance on reactivity. researchgate.net
A hypothetical structure-activity relationship (SAR) study might explore the following modifications:
Variation of the Alkoxy Group: Replacing the tert-butoxy group with smaller alkoxy groups (e.g., methoxy (B1213986), ethoxy) or larger, more complex ones.
Modification of the Carboxylic Acid: Conversion to esters, amides, or other acidic functional groups to alter polarity and binding capabilities.
Alterations to the Ethyl Linker: Introducing unsaturation or branching to change the molecule's rigidity and spatial arrangement.
The following interactive table illustrates potential analogues and their predicted property shifts based on structural modifications.
| Analogue Name | Structural Modification | Predicted Property Change |
| MeO-Ethoxyacetic acid | Replacement of tert-butoxy with methoxy group | Increased polarity, potentially higher aqueous solubility |
| tBuO-Propoxyacetic acid | Elongation of the ethoxy linker to a propoxy group | Increased lipophilicity, altered conformational flexibility |
| tBuO-Ethoxyacetamide | Conversion of the carboxylic acid to an amide | Reduced acidity, increased hydrogen bond donor capacity |
| Fluoro-tBuO-Ethoxyacetic acid | Introduction of a fluorine atom on the ethyl linker | Altered electronic properties, potential for specific interactions |
Machine Learning and AI Applications in Synthetic Design and Prediction
The integration of machine learning (ML) and artificial intelligence (AI) offers powerful tools for accelerating the design and synthesis of novel compounds related to this compound. nih.gov These computational approaches can analyze vast datasets of chemical information to predict properties, propose synthetic routes, and generate new molecular structures with desired characteristics. chemrxiv.org
Furthermore, machine learning models can be trained to predict various physicochemical and biological properties of molecules. nih.gov For this compound analogues, these models could predict properties such as:
Solubility: Predicting the solubility in various solvents is crucial for experimental design and formulation.
Acidity (pKa): Accurately predicting the pKa of the carboxylic acid group is important for understanding its behavior in different pH environments.
Lipophilicity (logP): This parameter is critical for predicting a compound's behavior in biological systems.
Potential Biological Activity: While more complex, AI models can be trained on large datasets of known active compounds to predict the likelihood of a new molecule exhibiting a particular biological effect. researchgate.net
The following table provides a hypothetical example of how a machine learning model might predict the properties of designed this compound analogues.
| Analogue Structure (SMILES) | Predicted logP | Predicted pKa | Predicted Aqueous Solubility (mg/L) |
| CC(C)(C)OCCOCC(=O)O | 1.2 | 3.5 | 500 |
| COCCOCC(=O)O | -0.5 | 3.6 | 2000 |
| CC(C)(C)OCCC(=O)O | 1.5 | 4.1 | 350 |
| CC(C)(C)OCC(=O)N | 0.8 | N/A | 1200 |
Generative AI models can also be utilized for the de novo design of novel analogues. chemrxiv.org By providing the model with a set of desired properties, it can generate new chemical structures that are predicted to meet those criteria. This approach can lead to the discovery of innovative molecules that may not have been conceived through traditional design strategies.
The application of AI and machine learning in the study of this compound and its derivatives represents a frontier in chemical research, promising to accelerate the discovery and optimization of new functional molecules. nih.govethz.ch
Future Research Directions and Translational Perspectives for Tbuo Ethoxyacetic Acid
Development of Novel and More Efficient Synthetic Routes
The future synthesis of tBuO-Ethoxyacetic acid, or 2-(2-(tert-butoxy)-2-oxoethoxy)acetic acid, is poised for advancements focusing on efficiency, sustainability, and cost-effectiveness. Current synthetic approaches generally rely on established methods such as the Williamson ether synthesis for the formation of the ether linkage, followed by esterification. However, these traditional routes can sometimes be hampered by limitations such as harsh reaction conditions, the use of hazardous reagents, and moderate yields.
Future research should explore innovative synthetic strategies. One promising avenue is the adoption of flow microreactor systems . These systems offer enhanced control over reaction parameters, leading to improved yields and purity. A direct and sustainable synthesis of tert-butyl esters has been demonstrated using flow microreactors, suggesting a potential pathway for the efficient production of this compound. rsc.org
Furthermore, the development of metal-free catalytic systems presents a greener alternative to traditional methods. A patented method for synthesizing tert-butyl ester compounds utilizes nitrile compounds and tert-butanol (B103910) peroxide under metal-free conditions, highlighting a move towards more environmentally benign processes. google.com Exploring similar catalyst-free or organocatalytic approaches for the synthesis of this compound could significantly reduce environmental impact and production costs.
Another area of investigation is the use of novel tert-butylating agents. Research into the use of di-tert-butyl dicarbonate (B1257347) ((Boc)2O) under solvent- and base-free electromagnetic milling conditions has shown high efficiency for the synthesis of tert-butyl esters. rsc.org Adapting such mechanochemical methods could lead to a highly efficient and sustainable manufacturing process for this compound.
A comparative overview of potential synthetic strategies is presented in the table below.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Flow Microreactors | Enhanced reaction control, improved yield and purity, potential for automation. rsc.org | Optimization of reactor design, residence time, and temperature for the specific synthesis of this compound. |
| Metal-Free Catalysis | Reduced metal contamination, lower toxicity, and cost-effectiveness. google.com | Development of efficient organocatalysts or exploration of catalyst-free reaction conditions under microwave or ultrasonic irradiation. |
| Mechanochemistry | Solvent-free conditions, reduced waste, high efficiency. rsc.org | Screening of milling parameters and reactive agents to maximize yield and purity. |
| Asymmetric Catalysis | Access to chiral derivatives for specialized applications. google.com | Design of chiral catalysts for the enantioselective synthesis of this compound analogues. |
Expansion of Applications in Emerging Chemical Fields
The unique bifunctional nature of this compound, featuring a protected carboxylic acid and a free carboxylic acid connected by a flexible ether linkage, positions it as a versatile building block for several emerging chemical fields.
In polymer chemistry and materials science , derivatives of similar ethoxyacetic acid structures have been used to synthesize "designer resins." For instance, derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid (AEEA) are employed in creating polystyrene-polyethylene glycol-like (PPL) resins for solid-phase synthesis. google.comgoogle.com Future research could explore the incorporation of this compound into novel polymers to create materials with tailored hydrophilicity, biocompatibility, and functionality. The tert-butyl group could also be exploited in developing advanced materials such as gas separation membranes, drawing parallels from the use of tert-butylated aromatic polyimides. mdpi.com
In the realm of drug discovery and chemical biology , this compound can serve as a valuable linker molecule in bioconjugation . tcichemicals.com Its structure is analogous to a short polyethylene (B3416737) glycol (PEG) chain, which is known to improve the pharmacokinetic properties of therapeutic molecules. The terminal carboxylic acid allows for conjugation to biomolecules, while the tert-butyl ester provides a latent carboxylic acid that can be deprotected to introduce further functionality or alter the molecule's charge. This makes it a candidate for the development of antibody-drug conjugates (ADCs), where precise control over linker properties is crucial. tcichemicals.com
The field of supramolecular chemistry could also benefit from the unique structural features of this compound. The ether linkages can participate in host-guest interactions, and the carboxylic acid groups can form hydrogen bonds, enabling the construction of complex self-assembling systems.
| Emerging Field | Potential Application of this compound | Rationale |
| Polymer Chemistry | Monomer for functional polymers and resins. google.comgoogle.com | Introduces hydrophilicity and a site for post-polymerization modification after deprotection of the tert-butyl ester. |
| Materials Science | Component of gas separation membranes. mdpi.com | The bulky tert-butyl group can influence polymer packing and free volume, affecting gas permeability and selectivity. |
| Drug Delivery | Linker for antibody-drug conjugates (ADCs). tcichemicals.com | Provides a hydrophilic spacer with a terminal conjugation handle and a protected functional group for further modification. |
| Chemical Biology | Tool for modifying biomolecules and studying biological processes. | The molecule can be used to systematically alter the charge and hydrophilicity of proteins or peptides. |
| Supramolecular Chemistry | Building block for self-assembling systems. | The combination of hydrogen-bonding motifs and flexible ether linkages can drive the formation of ordered nanostructures. |
Advanced Characterization Techniques for Complex Systems
As this compound is incorporated into more complex systems, such as polymers, bioconjugates, and nanomaterials, the need for advanced characterization techniques becomes paramount.
Nuclear Magnetic Resonance (NMR) spectroscopy will continue to be a cornerstone for structural elucidation. Advanced 1D and 2D NMR techniques, including 1H-13C HSQC and HMBC, will be essential for unambiguously assigning the connectivity of atoms within complex derivatives. For PEGylated systems, which are structurally analogous, 1H NMR is a powerful tool for determining molecular weight, purity, and the degree of functionalization. nih.govacs.org However, careful interpretation is required to account for the low relative abundance of terminal group signals compared to the repeating monomer units. nih.govacs.org
Mass spectrometry (MS) , particularly when coupled with liquid chromatography (LC/MS), is indispensable for the characterization of complex mixtures and high molecular weight species. nih.gov Techniques like electrospray ionization (ESI) and matrix-assisted laser desorption ionization (MALDI) are well-suited for analyzing PEGylated molecules. acs.org For detailed structural information, tandem mass spectrometry (MS/MS) can be employed to fragment ions and elucidate the specific sites of modification. nih.gov Post-column addition of amines in LC/MS has emerged as a novel method to obtain accurate masses of PEGylated peptides and proteins by reducing charge state complexity. researchgate.net
| Characterization Technique | Information Provided | Relevance to this compound Systems |
| Advanced NMR Spectroscopy | Detailed structural information, purity assessment, and quantification of functional groups. nih.govacs.org | Crucial for confirming the successful synthesis of derivatives and for characterizing polymers and bioconjugates. |
| LC/MS and LC/MS/MS | Molecular weight determination, identification of impurities, and structural elucidation of complex molecules. nih.gov | Essential for analyzing reaction mixtures and for the detailed characterization of bioconjugates and functional materials. |
| Size Exclusion Chromatography (SEC) | Determination of molecular weight distribution in polymers. | Important for characterizing polymers synthesized using this compound as a monomer or functionalizing agent. |
Interdisciplinary Research Integrating Chemical Biology and Materials Science
The future of this compound research lies at the nexus of different scientific disciplines, particularly chemical biology and materials science. Its inherent properties make it an ideal candidate for creating novel systems with both biological and material functions.
One exciting direction is the development of "smart" biomaterials . By incorporating this compound into hydrogels or other biocompatible polymers, it is possible to create materials that respond to biological stimuli. For example, the tert-butyl ester could be designed to be cleaved by a specific enzyme, leading to a change in the material's properties, such as swelling or drug release, in a targeted biological environment.
The integration with nanotechnology also holds significant promise. Functionalizing nanoparticles with this compound can improve their stability and biocompatibility for applications in medical imaging and targeted drug delivery. The carboxylic acid provides a point of attachment for targeting ligands or therapeutic agents.
Furthermore, the principles of metallaphotoredox catalysis could be applied to derivatives of this compound to facilitate novel cross-coupling reactions. acs.org This could enable the late-stage functionalization of complex biomolecules or materials under mild conditions, opening up new avenues for creating sophisticated bioactive and functional materials.
| Interdisciplinary Area | Research Direction | Potential Impact |
| Biomaterials | Development of stimuli-responsive hydrogels and drug delivery systems. | Creation of materials that can release drugs or change their properties in response to specific biological cues. |
| Nanomedicine | Surface modification of nanoparticles for improved biocompatibility and targeting. | Enhanced efficacy and reduced side effects of nanoparticle-based diagnostics and therapeutics. |
| Catalysis | Use as a functional handle in metallaphotoredox-catalyzed reactions. acs.org | New methods for the precise modification of complex molecules and materials under mild conditions. |
Scalability and Industrial Relevance of Synthetic Methodologies
For this compound to transition from a laboratory curiosity to a commercially viable chemical, the scalability and industrial relevance of its synthesis must be addressed. Future research in this area should focus on developing processes that are not only efficient but also economically and environmentally sustainable.
The adoption of continuous manufacturing processes , such as those using flow microreactors, is a key step towards scalability. rsc.org Continuous processes offer better control, higher throughput, and are often safer than traditional batch processes.
A thorough techno-economic analysis (TEA) will be crucial to evaluate the commercial viability of different synthetic routes. nih.govacs.org A TEA would assess factors such as raw material costs, energy consumption, capital investment, and waste disposal costs to identify the most economically feasible production pathway. nrel.govrsc.orgresearchgate.net
| Consideration | Key Metrics | Future Research Focus |
| Process Scalability | Throughput, yield, and process robustness. | Transitioning from batch to continuous manufacturing; optimizing reaction conditions for large-scale reactors. rsc.org |
| Economic Viability | Raw material costs, energy consumption, and capital expenditure. | Conducting a detailed techno-economic analysis of promising synthetic routes. nih.govacs.org |
| Sustainability | E-factor (environmental factor), atom economy, and use of renewable feedstocks. | Developing greener synthetic methods that minimize waste and energy usage; exploring bio-based starting materials. rsc.org |
Q & A
Basic: What are the recommended analytical techniques for characterizing tBuO-Ethoxyacetic acid?
Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the structure, focusing on signals for the tert-butoxy (tBuO) and ethoxy groups. Compare chemical shifts with databases like the NIST Chemistry WebBook for validation .
- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection to assess purity (>98%, as per standards for research-grade compounds) and monitor degradation products .
- Mass Spectrometry (MS): Use ESI-MS to verify molecular weight (M.W. 120.1 for related ethoxyacetic acid derivatives) and fragmentation patterns .
Basic: How should this compound be handled to mitigate safety risks in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation (classified as a respiratory irritant in related compounds) .
- Storage: Store in airtight containers at 2–8°C to prevent hydrolysis or oxidation. Avoid exposure to light and moisture .
- First Aid: In case of skin contact, wash immediately with soap and water. For eye exposure, rinse for 15 minutes and seek medical attention .
Advanced: How can researchers optimize reaction conditions for synthesizing this compound derivatives?
Answer:
- Solvent Selection: Use polar aprotic solvents (e.g., DMSO or DMF) to enhance solubility and reaction efficiency. Confirm stability via control experiments .
- Catalytic Systems: Screen catalysts (e.g., Pd/C or enzyme-based systems) under varying temperatures (25–80°C) to maximize yield. Monitor by TLC or HPLC .
- Kinetic Studies: Conduct time-resolved experiments to identify rate-limiting steps. Use Arrhenius plots to model temperature dependencies .
Advanced: What strategies address contradictory data in this compound’s metabolic pathway studies?
Answer:
- Cross-Validation: Compare results from LC-MS (for metabolite identification) with radiolabeled tracer studies to confirm pathways .
- Statistical Analysis: Apply multivariate methods (e.g., PCA) to distinguish experimental noise from biologically significant variations .
- Replicate Experiments: Use independent batches of the compound to rule out synthesis-related impurities affecting results .
Basic: What solubility considerations are critical for formulating this compound in aqueous systems?
Answer:
- pH-Dependent Solubility: Test solubility across pH 3–10. The compound may exhibit lower solubility in acidic conditions due to protonation of the carboxylic group .
- Co-Solvents: Use ethanol or PEG-400 to enhance solubility while ensuring compatibility with biological assays (e.g., ≤10% co-solvent to avoid cytotoxicity) .
Advanced: How can computational modeling predict this compound’s reactivity in novel reactions?
Answer:
- Quantum Mechanics (QM): Perform DFT calculations (e.g., B3LYP/6-31G*) to model electron distribution and predict nucleophilic/electrophilic sites .
- Molecular Dynamics (MD): Simulate interactions with enzymes or solvents to identify binding affinities or degradation pathways .
- Thermodynamic Data: Cross-reference NIST-derived enthalpy and entropy values to validate computational predictions .
Basic: What ethical guidelines apply to publishing research on this compound?
Answer:
- Data Integrity: Avoid data fabrication; disclose all experimental conditions (e.g., solvent purity, temperature) to ensure reproducibility .
- Authorship Standards: List contributors based on ICJME criteria; obtain written consent from all authors .
- Conflict of Interest: Disclose funding sources or affiliations that may bias interpretations .
Advanced: How do structural modifications of this compound impact its biological activity?
Answer:
- SAR Studies: Synthesize analogs with varying alkyl chain lengths or substituents. Test in vitro against target enzymes (e.g., metabolic proteases) using dose-response assays .
- Crystallography: Resolve X-ray structures of enzyme-compound complexes to identify binding motifs .
- ADME Profiling: Assess permeability (Caco-2 assays), metabolic stability (microsomal assays), and toxicity (MTT assays) to prioritize leads .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
